![molecular formula C22H22N2O4S B6120473 N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B6120473.png)
N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide
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Overview
Description
N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide is a chemical compound with a molecular formula of C~23~H~22~N~2~O~4~S. It is commonly referred to as Mpsg or Mpsg-1. This compound has been the focus of scientific research due to its potential use as a pharmaceutical drug.
Mechanism of Action
The mechanism of action of Mpsg involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the immune system. COX-2 is an enzyme that is involved in the production of prostaglandins, which are inflammatory mediators. By inhibiting COX-2, Mpsg reduces inflammation and pain. Mpsg also modulates the immune system by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines.
Biochemical and Physiological Effects:
Mpsg has been found to have a number of biochemical and physiological effects. It has been found to reduce inflammation, pain, and fever. Mpsg has also been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines. In addition, Mpsg has been found to inhibit the growth of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using Mpsg in lab experiments is its specificity for COX-2 inhibition. Mpsg has been found to have little or no effect on COX-1, which is an enzyme that is involved in the production of prostaglandins that protect the stomach lining. This specificity reduces the risk of gastrointestinal side effects that are associated with non-steroidal anti-inflammatory drugs (NSAIDs) that inhibit both COX-1 and COX-2.
One limitation of using Mpsg in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and can limit its bioavailability. Another limitation is the lack of long-term safety data for Mpsg.
Future Directions
For research on Mpsg include the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the evaluation of its long-term safety. In addition, further research is needed to investigate the potential use of Mpsg in the treatment of neurodegenerative disorders and cancer.
Synthesis Methods
The synthesis method of Mpsg involves a series of chemical reactions. The starting materials are 4-methoxybenzaldehyde, 4-methylbenzenesulfonyl chloride, and N-phenylglycinamide. The first step is the formation of 4-methoxyphenylglycinamide by reacting 4-methoxybenzaldehyde with N-phenylglycinamide. The second step is the formation of 4-methylphenylsulfonyl-N-phenylglycinamide by reacting 4-methylbenzenesulfonyl chloride with N-phenylglycinamide. The final step is the coupling of the two intermediate products to form Mpsg. The synthesis method of Mpsg has been optimized to increase the yield and purity of the product.
Scientific Research Applications
Mpsg has been studied for its potential use as a pharmaceutical drug. It has been found to have anti-inflammatory, analgesic, and antipyretic effects. Mpsg has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, Mpsg has been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells.
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-(N-(4-methylphenyl)sulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O4S/c1-17-8-14-21(15-9-17)29(26,27)24(19-6-4-3-5-7-19)16-22(25)23-18-10-12-20(28-2)13-11-18/h3-15H,16H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGVMGAOKTDVQNF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~2~-phenylglycinamide |
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